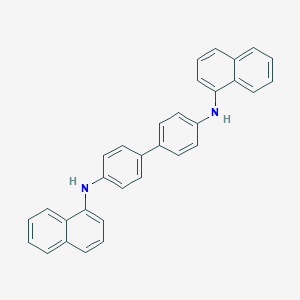

N,N'-Di(1-naphthyl)-4,4'-benzidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2/c1-3-11-29-25(7-1)9-5-13-31(29)33-27-19-15-23(16-20-27)24-17-21-28(22-18-24)34-32-14-6-10-26-8-2-4-12-30(26)32/h1-22,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDXPEWZZGNIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596869 | |

| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152670-41-2 | |

| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Properties of N,N'-Di(1-naphthyl)-4,4'-benzidine (NPD): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPD or α-NPB, is a key organic semiconductor material renowned for its exceptional hole-transporting properties. This technical guide provides a comprehensive overview of its fundamental characteristics, synthesis, and applications, with a focus on its role in organic electronics.

Chemical and Physical Properties

NPD is a pale yellow, crystalline powder with the chemical formula C₄₄H₃₂N₂.[1] Its chemical structure consists of a central benzidine core with two naphthyl groups and two phenyl groups attached to the nitrogen atoms. This molecular design imparts high thermal stability and excellent charge-carrying capabilities.[2]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₄₄H₃₂N₂ | [3][4] |

| Molecular Weight | 588.74 g/mol | [3][4] |

| CAS Number | 123847-85-8 | [3] |

| Appearance | Pale yellow or off-white powder | [1][5][6] |

| Melting Point | 279-283 °C | [3][5][6] |

| Boiling Point (Predicted) | 772.5 ± 53.0 °C | [4][5] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [4][5] |

| Solubility | Soluble in chloroform (heated), slightly soluble in DMSO (heated, sonicated) and ethyl acetate (slightly). | [5] |

| HOMO Level | 5.5 eV | [3][6] |

| LUMO Level | 2.4 eV | [3][6] |

| Absorption Maximum (λmax) | 339 nm (in THF) | [3][5] |

| Fluorescence Maximum (λem) | 450 nm (in THF) | [3] |

| Glass Transition Temperature (Tg) | 95 °C | [2][3] |

Synthesis of this compound

The synthesis of NPD is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction forms the carbon-nitrogen bonds by coupling an amine with an aryl halide.

Experimental Protocols

Melting Point Determination

The melting point of NPD is determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

UV-Visible (UV-Vis) Spectroscopy

The absorption spectrum of NPD is recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of NPD is prepared in a spectroscopic grade solvent, such as tetrahydrofuran (THF). The solution is placed in a quartz cuvette with a 1 cm path length. The absorbance is measured over a wavelength range of 200-800 nm, with the solvent used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Fluorescence Spectroscopy

The emission spectrum of NPD is obtained using a spectrofluorometer. A dilute solution of NPD in THF is excited at its absorption maximum (λmax = 339 nm). The emitted light is collected at a 90-degree angle to the excitation beam and scanned over a wavelength range longer than the excitation wavelength (e.g., 400-700 nm). The wavelength of maximum fluorescence intensity (λem) is identified from the emission spectrum.

Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of synthesized NPD to ensure its purity and desired properties.

Application in Organic Light-Emitting Diodes (OLEDs)

NPD is most widely recognized for its application as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs).[2] Its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level facilitate the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability.[3]

The high glass transition temperature (Tg) of NPD contributes to the morphological stability of the OLED device, preventing degradation at elevated operating temperatures and thus enhancing the device's lifetime.[2][3]

References

An In-depth Technical Guide to N,N'-Di(1-naphthyl)-4,4'-benzidine (NPB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPB, is a key organic semiconductor material widely utilized for its exceptional hole transport properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthesis via the Buchwald-Hartwig amination. Experimental protocols, quantitative data, and functional diagrams are presented to serve as a vital resource for researchers in organic electronics and materials science.

Chemical Structure and Identification

This compound is a large, aromatic amine with a molecular structure characterized by a central 4,4'-biphenyl core. Each of the 4 and 4' positions of the biphenyl group is bonded to a nitrogen atom. These nitrogen atoms are, in turn, substituted with one phenyl group and one 1-naphthyl group. This complex three-dimensional structure contributes to its high glass transition temperature and morphological stability in thin films.

The systematic IUPAC name for this compound is N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-[1,1'-biphenyl]-4,4'-diamine. It is also frequently referred to by the synonyms NPB, NPD, or α-NPB.

Caption: Molecular components of this compound.

Physicochemical and Electronic Properties

NPB is a pale yellow powder with properties that make it an excellent material for the hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and other electronic devices.[1] Its high glass transition temperature (Tg) of 95 °C enhances the morphological stability of devices, contributing to their longevity.[1][2][3]

Table 1: Chemical and Physical Properties of NPB

| Property | Value | Reference(s) |

| CAS Number | 123847-85-8 | [2][4] |

| Molecular Formula | C44H32N2 | [1][4] |

| Molecular Weight | 588.74 g/mol | [4] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 279-283 °C | [4] |

| Boiling Point | 772.5 ± 53.0 °C (Predicted) | |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, THF | [1] |

Table 2: Electronic and Optical Properties of NPB

| Property | Value | Reference(s) |

| Purity | >99.5% (sublimed), ≥98.0% (unsublimed) | [2] |

| Glass Transition Temp. (Tg) | 95 °C | [1][2][3] |

| Absorption (λmax) | 339 nm (in THF) | [2] |

| Fluorescence (λem) | 450 nm (in THF) | [2] |

| HOMO Energy Level | 5.5 eV | [2] |

| LUMO Energy Level | 2.4 eV | [2] |

Synthesis of this compound

The synthesis of NPB is typically achieved through a two-step palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This methodology allows for the formation of carbon-nitrogen bonds between aryl halides and amines. The general strategy involves the sequential N-arylation of a benzidine derivative.

A plausible synthetic route starts with a dihalogenated biphenyl, which is first reacted with diphenylamine to form an intermediate, followed by a second amination with 1-naphthylamine. Alternatively, and more commonly for asymmetrical amines like NPB, the synthesis starts from N,N'-diphenylbenzidine, which is then di-arylated with 1-bromonaphthalene.

References

An In-depth Technical Guide to NPB as a Hole Transport Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, commonly known as NPB, is a cornerstone hole transport material (HTM) in the field of organic electronics. Its exceptional hole mobility, high thermal stability, and well-matched energy levels with common anode materials have made it a benchmark material in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and a promising component in the development of efficient perovskite solar cells (PSCs). This in-depth technical guide provides a comprehensive overview of NPB, covering its fundamental properties, synthesis, purification, and detailed experimental protocols for its application and characterization.

Core Properties of NPB

NPB is a small organic molecule renowned for its excellent hole-transporting capabilities. Its molecular structure is specifically designed to facilitate the efficient movement of positive charge carriers (holes). The purity of NPB is paramount for achieving optimal device performance and longevity, as impurities can act as charge traps, significantly degrading efficiency and operational lifetime. High-purity NPB, typically exceeding 99.5%, is essential for optoelectronic applications.

Quantitative Material Properties

The key physical and electronic properties of NPB are summarized in the table below for easy reference and comparison.

| Property | Value | Measurement Technique |

| Chemical Formula | C₄₄H₃₂N₂ | - |

| Molecular Weight | 588.74 g/mol | - |

| Appearance | Pale yellow to off-white powder | Visual Inspection |

| Melting Point (T_m) | 279-283 °C | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temp. (T_g) | 95 °C[1] | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temp. (T_d) | 368.6 °C (0.5% mass loss)[2] | Thermogravimetric Analysis (TGA) |

| Highest Occupied Molecular Orbital (HOMO) | -5.5 eV[1] | Cyclic Voltammetry (CV) |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.4 eV[1] | CV and UV-Vis Spectroscopy |

| Ionization Potential | ~5.5 eV | Photoelectron Spectroscopy |

| Electron Affinity | ~2.4 eV | Inverse Photoelectron Spectroscopy |

| Hole Mobility (μ_h) | 1.63 x 10⁻⁵ to 7.64 x 10⁻⁴ cm²/Vs[3] | Time-of-Flight (ToF), Space-Charge-Limited Current (SCLC) |

| Maximum Absorption (λ_max) | 339 nm (in THF)[1] | UV-Vis Spectroscopy |

| Maximum Emission (λ_em) | 450 nm (in THF)[1] | Photoluminescence Spectroscopy |

Synthesis and Purification

The synthesis of NPB is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most common methods.

Synthesis of NPB

dot

Caption: Common synthetic routes for NPB.

Purification

Sublimation is the most effective technique for purifying NPB to the high levels required for electronic applications. This process involves heating the crude NPB under high vacuum, causing it to sublime and then deposit as a pure solid on a cooled surface, leaving non-volatile impurities behind.

Experimental Protocols

Thin Film Deposition by Thermal Evaporation

Thermal evaporation is the standard method for depositing NPB thin films in a controlled manner.

dot

Caption: Workflow for NPB thin film deposition.

Methodology:

-

Substrate Preparation: Substrates (e.g., ITO-coated glass) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and treatment with UV-ozone or oxygen plasma to improve the surface wettability.

-

Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber. NPB powder is placed in a crucible (e.g., tungsten or tantalum). The chamber is evacuated to a pressure below 10⁻⁵ Torr. The crucible is resistively heated to a temperature sufficient to achieve a deposition rate of 0.5-2 Å/s, which is monitored in real-time using a quartz crystal microbalance.

-

Post-Deposition: After reaching the desired film thickness (typically 30-60 nm for OLEDs), the heating is stopped, and the substrate is allowed to cool down before venting the chamber.

Characterization Techniques

Methodology:

-

Sample Preparation: A solution of NPB (typically 1-5 mM) is prepared in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A supporting electrolyte, commonly 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution.

-

Measurement: The measurement is performed in a three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured.

-

Data Analysis: The onset oxidation potential (E_ox) is determined from the cyclic voltammogram. The HOMO energy level is then calculated using the following equation, often referenced against the ferrocene/ferrocenium redox couple (assuming Fc/Fc⁺ is at -4.8 eV or -5.1 eV relative to vacuum): E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

Methodology:

-

Sample Preparation:

-

Solution: A dilute solution of NPB is prepared in a UV-transparent solvent like THF or chloroform.

-

Thin Film: An NPB thin film is deposited on a transparent substrate such as quartz.

-

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. A reference cuvette with the pure solvent or a bare substrate is used for baseline correction.

-

Data Analysis: The optical bandgap (E_g) is determined from the onset of the absorption spectrum (λ_onset). The energy is calculated using the equation: E_g (eV) = 1240 / λ_onset (nm)

The LUMO level can then be estimated by: E_LUMO = E_HOMO + E_g.

Methodology:

-

Device Fabrication: A thick film of NPB (typically several micrometers) is sandwiched between two electrodes, one of which is semi-transparent. A common device structure is ITO/NPB/Al.

-

Measurement: A pulsed laser is used to generate a sheet of charge carriers near the semi-transparent electrode. An applied electric field (E = V/d, where V is the applied voltage and d is the film thickness) causes the holes to drift across the NPB layer. The transient photocurrent is measured as a function of time.

-

Data Analysis: The transit time (t_T) is determined from the photocurrent transient. The hole mobility (μ_h) is then calculated using the formula: μ_h = d / (t_T * E)

Applications in Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

NPB is a standard hole transport layer in OLEDs due to its excellent hole mobility and energy level alignment with ITO anodes, facilitating efficient hole injection.

dot

Caption: NPB as the HTL in a multilayer OLED.

Device Performance with NPB as HTL:

| Device Structure | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |

| ITO/NPB/Alq₃/LiF/Al | ~3.0 - 5.5 | Not Widely Reported | ~1.5 | 3.0 - 5.0 |

| ITO/NPB/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al (Green Phosphorescent) | ~40 - 60 | ~35 - 55 | ~15 - 20 | 2.5 - 4.0 |

Note: Performance metrics are highly dependent on the specific device architecture, emissive materials, and fabrication conditions.

Perovskite Solar Cells (PSCs)

NPB has also been explored as a hole transport layer in inverted (p-i-n) perovskite solar cells, often doped with other materials to enhance its properties.

Device Performance with NPB-based HTL:

| Perovskite Material | HTL Composition | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) (%) |

| MAPbI₃ | PVK:NPB (40%) | 15.05 | 0.96 | 21.25 | 70.03 |

Note: Performance can vary significantly based on the perovskite composition and device fabrication process.

Conclusion

NPB remains a vital material in the advancement of organic electronics. Its well-understood properties and reliable performance make it an excellent choice for a hole transport layer in OLEDs and a valuable component for research in perovskite solar cells. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to effectively utilize NPB in their work, fostering further innovation in the field.

References

In-Depth Technical Guide: N,N'-Di(1-naphthyl)-N,N'-diphenyl-4,4'-benzidine (NPB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di(1-naphthyl)-N,N'-diphenyl-4,4'-benzidine, commonly known as NPB, is a hole-transporting organic semiconductor that has become a cornerstone material in the field of organic electronics. Its exceptional charge-carrying properties and thermal stability have made it a critical component in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and emerging photovoltaic technologies such as perovskite solar cells. This guide provides a comprehensive overview of the technical specifications, synthesis, and applications of NPB, with a focus on experimental protocols and quantitative data to support researchers in their work.

It is important to note that in some literature and supplier catalogs, there can be ambiguity with similar chemical names. This guide specifically focuses on the well-characterized and widely utilized compound with the CAS number 123847-85-8 , which contains two naphthyl and two phenyl substituents on the benzidine core.

Physicochemical and Electronic Properties

NPB's efficacy as a hole transport material is rooted in its specific electronic and physical properties. These characteristics are crucial for designing and optimizing organic electronic devices.

| Property | Value | Units |

| CAS Number | 123847-85-8 | - |

| Molecular Formula | C44H32N2 | - |

| Molecular Weight | 588.74 | g/mol |

| Highest Occupied Molecular Orbital (HOMO) Energy Level | 5.4 | eV[1] |

| Hole Mobility | 3 x 10⁻⁴ to 7.64 x 10⁻⁴ | cm²/Vs[1][2] |

| Glass Transition Temperature (Tg) | 95 | °C[3] |

| Appearance | Pale yellow powder | - |

Synthesis of N,N'-Di(1-naphthyl)-N,N'-diphenyl-4,4'-benzidine (NPB)

The synthesis of NPB typically involves a cross-coupling reaction to form the carbon-nitrogen bonds. The Buchwald-Hartwig amination is a common and effective method for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example of how NPB can be synthesized. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Reactants:

-

N,N'-diphenylbenzidine

-

1-bromonaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene (solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N,N'-diphenylbenzidine, 1-bromonaphthalene, the phosphine ligand, and the base.

-

Add anhydrous toluene to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium(II) acetate catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity NPB.

Synthesis Pathway Diagram

Caption: Buchwald-Hartwig amination for NPB synthesis.

Applications in Organic Electronics

NPB's primary application is as a hole transport layer (HTL) in organic electronic devices. Its high hole mobility and suitable HOMO energy level facilitate the efficient injection and transport of holes from the anode to the emissive layer.

Organic Light-Emitting Diodes (OLEDs)

In a typical OLED architecture, the NPB layer is sandwiched between the anode (commonly indium tin oxide, ITO) and the emissive layer.

Performance Data of NPB in OLEDs:

| Parameter | Value | Device Structure |

| Maximum Luminance | 35,677 | ITO/NPB/Emissive Layer/Electron Transport Layer/Cathode |

| Maximum External Quantum Efficiency (EQE) | 23.5% | ITO/NPB/Emissive Layer/Electron Transport Layer/Cathode |

| Turn-On Voltage | 2.8 | V |

OLED Fabrication Workflow

The fabrication of an OLED device involves a series of deposition steps, typically performed in a high-vacuum environment to ensure the purity and integrity of the layers.

Caption: General workflow for OLED fabrication using NPB.

Experimental Protocol: OLED Fabrication by Thermal Evaporation

-

Substrate Cleaning: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Transport Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber. Deposit a layer of NPB onto the ITO surface. The thickness of this layer is typically in the range of 30-60 nm.

-

Emissive Layer Deposition: Deposit the emissive layer material on top of the NPB layer. The choice of emissive material will determine the color of the light emitted by the OLED.

-

Electron Transport and Injection Layer Deposition: Subsequently, deposit an electron transport layer (e.g., Alq3) and an electron injection layer (e.g., LiF).

-

Cathode Deposition: Deposit a metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

-

Encapsulation: To protect the organic layers from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.

Perovskite Solar Cells

NPB is also being explored as a hole transport material in perovskite solar cells, offering a stable and efficient alternative to commonly used materials like spiro-OMeTAD.[4]

Performance Data of NPB in Perovskite Solar Cells:

| Parameter | Value | Device Structure |

| Power Conversion Efficiency (PCE) | Up to 18.76% | FTO/TiO₂/Perovskite/NPB/MoO₃-x/Au[5] |

| Short-Circuit Current Density (Jsc) | 23.93 | mA/cm²[5] |

Perovskite Solar Cell Device Structure

Caption: NPB in a perovskite solar cell architecture.

Conclusion

N,N'-Di(1-naphthyl)-N,N'-diphenyl-4,4'-benzidine (NPB) is a vital material in the advancement of organic electronics. Its well-balanced electronic properties and morphological stability make it an excellent choice for the hole transport layer in OLEDs and a promising candidate for next-generation solar cells. The detailed technical data and experimental protocols provided in this guide are intended to facilitate further research and development in these exciting fields. As the demand for more efficient and stable electronic devices grows, the role of high-performance materials like NPB will continue to be of paramount importance.

References

- 1. Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (NPB) | 123847-85-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Perovskite Solar Cells through Application of Hole Transporting Layers based on Vacuum Thermal Evaporation [journal.kpvs.or.kr]

An In-depth Technical Guide to NPB: Disambiguation and Core Properties

For Researchers, Scientists, and Drug Development Professionals

The acronym "NPB" is utilized to refer to several distinct chemical compounds, each with unique properties and applications. This guide aims to disambiguate the term and provide a focused technical overview of the NPB most relevant to biomedical research and drug development.

Initially, a broad search for "NPB" yields multiple entities. To provide clarity, the primary compounds referred to as NPB are summarized below:

| Compound Name | Acronym(s) | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application Area |

| n-Propyl Bromide | nPB | C₃H₇Br | 122.993 | Industrial solvent |

| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | NPB, NPD | C₄₄H₃₂N₂ | 588.74 | Organic electronics (OLEDs) |

| A potent BAD phosphorylation inhibitor | NPB | C₂₉H₃₁Cl₂N₃O₂ | 524.48 | Biomedical research, potential drug development |

| Niobium Phosphide | NPB | NbP | 123.88013 | Materials science |

Given the target audience of this guide—researchers, scientists, and drug development professionals—and the request for information on signaling pathways, the focus of this document will be on the NPB that functions as a potent BAD phosphorylation inhibitor .

Core Technical Profile of NPB (BAD Phosphorylation Inhibitor)

This section provides a detailed overview of the chemical and physical properties of the NPB compound identified as a potent inhibitor of BAD phosphorylation.

Molecular Formula and Weight

The fundamental chemical identity of this NPB is defined by its molecular formula and weight.

Chemical Structure and Synonyms

A deeper understanding of its function begins with its structural and naming conventions.

-

Synonyms: Alpha-NPB[2]

Physicochemical Properties

The table below summarizes the key physicochemical properties of this NPB, which are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Solid[2] |

| Color | White[2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2] |

| Solubility | Soluble in DMSO (45 mg/mL, 85.8 mM with sonication recommended).[2] |

| Relative Density | 1.35 g/cm³ (Predicted)[2] |

Biological Activity and Signaling Pathway

NPB is a potent inhibitor of BAD phosphorylation at Ser99, with an IC50 of 0.41 μM.[2] The B-cell lymphoma 2 (Bcl-2) associated death promoter (BAD) is a pro-apoptotic member of the Bcl-2 family of proteins. Its apoptotic activity is regulated by phosphorylation. When phosphorylated, BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic Bcl-2 family members at the mitochondrial membrane. By inhibiting the phosphorylation of BAD, NPB promotes the pro-apoptotic function of BAD.

Below is a diagram illustrating the simplified signaling pathway involving BAD and the inhibitory action of NPB.

Caption: NPB inhibits BAD phosphorylation, promoting apoptosis.

Experimental Protocols

Detailed experimental protocols for working with NPB would be highly dependent on the specific cell lines and experimental aims. However, a general workflow for assessing the efficacy of NPB in a cell-based assay is provided below.

General Workflow for Assessing NPB Activity

Caption: General workflow for evaluating NPB's biological activity.

Detailed Methodologies

1. Cell Culture and NPB Treatment:

-

Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).

-

Prepare stock solutions of NPB in DMSO.

-

Dilute the NPB stock solution in cell culture media to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).

2. Western Blotting for Phospho-BAD:

-

After NPB treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-BAD (Ser99), total BAD, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Assay (Annexin V/PI Staining):

-

Following NPB treatment, collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

This guide provides a foundational understanding of the NPB compound relevant to drug discovery and biomedical research. Further in-depth studies are necessary to fully elucidate its therapeutic potential and mechanism of action in various disease models.

References

Solubility Profile of N,N'-Di(1-naphthyl)-4,4'-benzidine (NPB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPB, is a cornerstone hole-transporting material in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its performance and processability are intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of NPB in a range of common solvents, details the experimental protocols for solubility determination, and presents a typical experimental workflow where NPB is utilized. This document is intended to serve as a practical resource for researchers and professionals working with NPB in the development of organic electronic devices.

Core Properties of this compound (NPB)

| Property | Value |

| Chemical Name | N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine |

| Synonyms | NPB, NPD, α-NPB |

| CAS Number | 123847-85-8 |

| Molecular Formula | C₄₄H₃₂N₂ |

| Molecular Weight | 588.74 g/mol |

| Appearance | White to light yellow or khaki solid/powder[3][4] |

| Melting Point | 279-283 °C[3][5][6] |

Quantitative Solubility Data

The solubility of NPB has been systematically measured in a variety of organic solvents. The following table summarizes quantitative solubility data, presented in both molarity (mol dm⁻³) and mole fraction (x), as determined by UV absorption spectroscopy.[1] The data reveals a wide range of solubilities, spanning over four orders of magnitude, from being highly soluble in chloroform to sparingly soluble in methanol.[1][7]

| Solvent | Molarity (Cₙₚₒ) / mol dm⁻³ | Mole Fraction (xₙₚₒ) |

| Chloroform (CHCl₃) | 3.5 x 10⁻² | 2.8 x 10⁻³ |

| Dichloromethane | 3.2 x 10⁻² | 2.0 x 10⁻³ |

| 1,2-Dichloroethane | 2.8 x 10⁻² | 2.2 x 10⁻³ |

| Chlorobenzene | 2.4 x 10⁻² | 2.5 x 10⁻³ |

| Tetrahydrofuran (THF) | 2.1 x 10⁻² | 1.7 x 10⁻³ |

| Toluene | 1.9 x 10⁻² | 2.0 x 10⁻³ |

| Benzene | 1.8 x 10⁻² | 1.6 x 10⁻³ |

| Carbon Tetrachloride | 1.1 x 10⁻² | 1.1 x 10⁻³ |

| Ethyl Acetate | 6.5 x 10⁻³ | 6.2 x 10⁻⁴ |

| Acetone | 4.4 x 10⁻³ | 3.2 x 10⁻⁴ |

| Cyclohexane | 1.3 x 10⁻³ | 1.4 x 10⁻⁴ |

| Acetonitrile | 1.0 x 10⁻³ | 5.3 x 10⁻⁵ |

| Hexane | 4.7 x 10⁻⁴ | 5.6 x 10⁻⁵ |

| Isopropanol | 1.2 x 10⁻⁴ | 9.2 x 10⁻⁶ |

| Ethanol | 4.3 x 10⁻⁵ | 2.5 x 10⁻⁶ |

| Methanol (MeOH) | 5.9 x 10⁻⁶ | 2.4 x 10⁻⁷ |

Data sourced from a study by Yokoyama et al., which utilized UV absorption spectroscopy for solubility determination.[1] Qualitative data indicates slight solubility in heated chloroform, DMSO (with sonication), and ethyl acetate.[3][5]

Experimental Protocol: Solubility Determination via UV Absorption Spectroscopy

This section details the methodology employed for the quantitative determination of NPB solubility in various organic solvents.[1]

Objective: To determine the saturation solubility of NPB in a given solvent by measuring the UV absorbance of a saturated solution.

Materials and Equipment:

-

This compound (NPB) powder

-

A selection of organic solvents (as listed in the table above)

-

Screw-cap vials

-

Ultrasonic cleaner

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Microfilters (if necessary, to remove undissolved particles)

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of NPB (e.g., 10 mg) is added to a known volume or mass of the chosen solvent (e.g., 1 to 10 g) in a screw-cap vial. The exact mass of NPB is not critical as long as it is in excess, ensuring a saturated solution is formed.[1]

-

The mixture is then sonicated for a set period (e.g., 20 minutes) to facilitate dissolution and ensure the solution reaches equilibrium.[1]

-

The vial is left to stand, allowing any undissolved NPB to settle.

-

-

Sample Preparation for Spectroscopy:

-

A known volume of the supernatant (the clear, saturated solution) is carefully extracted.

-

The extracted solution is then diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance readings. This is a crucial step due to the high absorption coefficient of NPB.[1]

-

-

Spectroscopic Measurement:

-

The UV-Vis absorption spectrum of the diluted solution is recorded.

-

The absorbance value at the maximum absorption wavelength (λₘₐₓ) is determined. The λₘₐₓ for NPB may vary slightly depending on the solvent.[1]

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

-

The calculated concentration is then multiplied by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of NPB in that solvent.[1]

-

Experimental Workflow: OLED Fabrication using NPB

NPB is a critical component in the fabrication of OLEDs, where it serves as the hole transport layer (HTL).[2][8][9] The following diagram illustrates a generalized workflow for the fabrication and characterization of a multilayer OLED device incorporating an NPB HTL.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility and processing in the fabrication of organic electronic devices. This guide provides essential quantitative solubility data, offering a clear understanding of its behavior in a wide array of common organic solvents. The detailed experimental protocol for solubility determination serves as a valuable reference for researchers aiming to replicate or expand upon these findings. Furthermore, the illustrated workflow for OLED fabrication contextualizes the practical application of NPB, highlighting its role as a key hole-transport material. This comprehensive information is intended to support and guide scientists and engineers in the successful application of NPB in their research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (NPB) | 123847-85-8 [chemicalbook.com]

- 4. This compound CAS#: 152670-41-2 [m.chemicalbook.com]

- 5. N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (NPB) | 123847-85-8 [amp.chemicalbook.com]

- 6. N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

α-NPD: An In-depth Technical Guide on its Core Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, commonly known as α-NPD, is a widely utilized organic semiconductor material, particularly prominent for its application as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs). Its excellent hole mobility, high glass transition temperature, and suitable energy level alignment with common electrode and emissive materials have cemented its role in the advancement of organic electronics. This technical guide provides a comprehensive overview of the fundamental electronic properties of α-NPD, focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Understanding these parameters is crucial for designing and optimizing the performance of organic electronic devices.

Data Presentation: HOMO and LUMO Energy Levels of α-NPD

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of an organic semiconductor. The HOMO level dictates the efficiency of hole injection from the anode, while the LUMO level is pertinent to electron injection and transport. Below is a summary of experimentally determined and theoretically calculated HOMO and LUMO energy levels for α-NPD from various scientific sources.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Measurement Technique/Computational Method |

| HOMO | -5.4 | - | Photoelectron Spectroscopy[1] |

| ~-5.4 | - | Not Specified[2] | |

| LUMO | ~-2.4 | - | Not Specified[2] |

| Ionization Potential (IP) | -5.40 ± 0.01 | - | Photoelectron Spectroscopy[1] |

Note: The Ionization Potential (IP) is experimentally equivalent to the negative of the HOMO energy. The Electron Affinity (EA) is equivalent to the negative of the LUMO energy. Values can vary slightly depending on the specific experimental conditions and theoretical models employed.

Experimental Protocols

The determination of HOMO and LUMO energy levels of organic materials like α-NPD relies on sophisticated experimental techniques. The two primary methods are Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: A solution of α-NPD is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of α-NPD is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time from an initial potential to a vertex potential and then back to the initial potential. The current response of the system is measured as a function of the applied potential.

-

Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO level, and the onset of the first reduction peak corresponds to the addition of an electron to the LUMO level.

-

Energy Level Calculation: The HOMO and LUMO energy levels are calculated using empirical formulas that relate the measured oxidation and reduction potentials to the vacuum level, often calibrated against a known standard like ferrocene.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that directly measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light, providing a direct measurement of the HOMO level.

Methodology:

-

Sample Preparation: A thin film of α-NPD is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or a clean metal foil) under high vacuum conditions to ensure a clean and well-defined surface.

-

Instrumentation: The experiment is conducted in an ultra-high vacuum (UHV) chamber to prevent surface contamination. A UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), is used to irradiate the sample. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Measurement: The sample is irradiated with UV photons, causing the emission of valence electrons. The kinetic energy distribution of these photoelectrons is recorded.

-

Data Analysis: The UPS spectrum shows the intensity of emitted electrons as a function of their binding energy. The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum. The work function of the material can also be determined from the secondary electron cutoff.

Mandatory Visualization

Hole Injection and Transport in an OLED

The following diagram illustrates the fundamental process of hole injection from an anode (like ITO) and subsequent transport through the α-NPD hole transport layer in a typical OLED device architecture.

Caption: Hole injection and transport pathway in an OLED.

Experimental Workflow for HOMO/LUMO Determination

This diagram outlines the logical workflow for determining the HOMO and LUMO energy levels of α-NPD using both experimental and computational approaches.

Caption: Workflow for HOMO/LUMO level determination.

References

N,N'-Di(1-naphthyl)-4,4'-benzidine (NPD): A Technical Guide to its Glass Transition Temperature and Role in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPD or NPB, is a key organic small molecule widely utilized in the field of organic electronics. Its primary application lies in its exceptional hole-transporting properties, making it an indispensable component in Organic Light-Emitting Diodes (OLEDs) and an emerging material in Perovskite Solar Cells (PSCs). A critical physical parameter that dictates its performance and the stability of devices incorporating it is the glass transition temperature (Tg). This guide provides an in-depth analysis of the Tg of NPD, the experimental protocol for its determination, and its functional role in electronic devices.

Glass Transition Temperature (Tg) of NPD

The glass transition temperature is the temperature at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. For materials used in organic electronics, a high Tg is desirable as it contributes to the morphological stability and longevity of the device by preventing structural changes at operational temperatures. NPD is noted for its relatively high glass transition temperature, which is a key factor in its widespread adoption.

| Parameter | Value | Reference |

| Glass Transition Temperature (Tg) | up to 95 °C | [1][2] |

| Molecular Formula | C44H32N2 | [1] |

| Molecular Weight | 588.74 g/mol | [1] |

| Common Applications | Hole Transport Layer (HTL), Electron Blocking Layer | [1][2][3] |

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the most common and reliable method for determining the glass transition temperature of materials like NPD.[4][5] The technique measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow signal.[4]

I. Instrumentation and Materials

-

Instrument: Differential Scanning Calorimeter (DSC)

-

Sample: this compound (NPD), powder form

-

Pans: Aluminum DSC pans and lids

-

Purge Gas: Inert gas (e.g., Nitrogen)

-

Crimper: For sealing DSC pans

II. Sample Preparation

-

Tare an empty aluminum DSC pan on a microbalance.

-

Accurately weigh 5-10 mg of the NPD powder directly into the pan.[6]

-

Place the corresponding lid on the pan and securely crimp it using the pan crimper. This ensures good thermal contact and prevents any sample loss.

-

Prepare an identical empty, sealed pan to be used as a reference.

III. DSC Measurement Procedure

-

Instrument Setup: Place the sealed sample pan in the sample position and the empty reference pan in the reference position of the DSC cell.

-

Atmosphere: Purge the DSC cell with a constant flow of dry nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

Thermal History Erasure: To ensure the measured Tg is characteristic of the material and not its previous thermal history, a heat-cool-heat cycle is typically employed.

-

Initial Heating: Heat the sample to a temperature well above its expected Tg (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min). This erases the prior thermal history.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 25 °C).

-

-

Data Acquisition:

-

Final Heating: Heat the sample at a standard rate, typically 10 °C or 20 °C per minute, through the glass transition region.[7] The heating range should be sufficient to establish stable baselines before and after the transition (e.g., from 25 °C to 150 °C).

-

Record the heat flow as a function of temperature.

-

IV. Data Analysis

-

Plot the heat flow (in W/g) versus temperature (in °C).

-

The glass transition will appear as a step-like change in the baseline of the thermogram.

-

The Tg is typically determined as the midpoint of this transition, calculated as the temperature at half the height of the step change in heat capacity.[8] Specialized thermal analysis software is used to accurately determine the onset, midpoint, and endpoint of the transition.

Role of NPD in Organic Electronic Devices

NPD's primary function is as a Hole Transport Layer (HTL) in OLEDs and some PSC architectures. Its high hole mobility and appropriate energy level alignment with other materials in the device stack facilitate the efficient movement of positive charge carriers (holes) toward the emissive layer.

In a typical OLED structure, the device is composed of several layers sandwiched between two electrodes:

-

Anode: Typically Indium Tin Oxide (ITO), which injects holes into the device.

-

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

-

Hole Transport Layer (HTL): This is where NPD is used. It transports holes from the HIL to the emissive layer.

-

Emissive Layer (EML): Where electrons and holes recombine to produce light.

-

Electron Transport Layer (ETL): Transports electrons from the cathode.

-

Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

-

Cathode: A low work-function metal that injects electrons.

The amorphous nature of NPD, stabilized by its high Tg, ensures that the HTL remains uniform and free of crystalline domains that could impede charge transport or lead to device failure.

Conclusion

This compound (NPD) is a cornerstone material in organic electronics, largely due to its excellent hole-transporting capabilities and robust thermal properties. Its glass transition temperature of up to 95 °C provides the necessary morphological stability for creating durable and efficient OLEDs and other organic electronic devices. The standardized method for determining this crucial parameter is Differential Scanning Calorimetry, which provides reliable and reproducible results. Understanding the thermal characteristics and electronic function of NPD is essential for the continued development and optimization of next-generation displays, lighting, and photovoltaic technologies.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. atslab.com [atslab.com]

- 5. testinglab.com [testinglab.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, commonly known as NPB, is a hole-transporting material widely utilized in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and high morphological stability. The thermal stability of NPB is a critical parameter that directly influences the operational lifetime and performance of these devices. This technical guide provides a comprehensive overview of the thermal properties and decomposition behavior of NPB, including key thermal parameters, detailed experimental protocols for its analysis, and an exploration of its degradation pathways.

Thermal Properties of NPB

The thermal stability of NPB is characterized by its glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td). These parameters are crucial for determining the material's processing window and its stability under operational stress.

| Property | Value | Method | Notes |

| Glass Transition Temperature (Tg) | ~96 °C | DSC | The temperature at which NPB transitions from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is desirable for morphological stability in thin films. |

| Melting Point (Tm) | 279-283 °C | DSC/Lit. | The temperature at which NPB transitions from a solid to a liquid state. |

| Decomposition Temperature (Td) | Onset ~368.6 °C (0.5% mass loss)[1] | TGA | The temperature at which the material begins to chemically decompose. Prolonged exposure to temperatures below Td can still lead to degradation.[1] |

Thermal Analysis Techniques: Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of NPB.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal stability of the material.

Typical Experimental Protocol:

-

Instrument: Thermogravimetric Analyzer.

-

Sample Preparation: 5-10 mg of NPB powder is placed in an alumina or platinum crucible.

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The onset temperature of mass loss is determined from the TGA curve. A mass loss of 0.5% is typically used to define the decomposition temperature.[1]

Experimental Workflow for Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) and melting point (Tm).

Typical Experimental Protocol:

-

Instrument: Differential Scanning Calorimeter.

-

Sample Preparation: 3-5 mg of NPB powder is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

First Heating Scan: Ramp from 25 °C to 300 °C at 10 °C/min to observe the melting point and erase the thermal history.

-

Cooling Scan: Cool from 300 °C to 25 °C at 10 °C/min.

-

Second Heating Scan: Ramp from 25 °C to 300 °C at 10 °C/min to determine the glass transition temperature.

-

-

Data Analysis: Tg is determined as the midpoint of the step transition in the heat flow curve of the second heating scan. Tm is determined as the peak temperature of the endothermic event in the first heating scan.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

Thermal Decomposition of NPB

Understanding the decomposition pathways of NPB is crucial for predicting its long-term stability and for identifying potential degradation products that could affect device performance.

Decomposition under Prolonged Thermal Stress

Studies have shown that prolonged heating of NPB, even below its rapid decomposition temperature, can lead to the formation of impurities.[1][2] When NPB is exposed to a thermal stress of 330 °C, which is below its main decomposition temperature, it can decompose into products that have been designated as NPB-P and NPB-N.[1] At higher temperatures, such as 380 °C, the degradation is more rapid and leads to the formation of degradation products with a higher molecular weight.[1]

Proposed Decomposition Pathway

The thermal degradation of N-aryl amines often involves the homolytic cleavage of C-N bonds. In the case of NPB, the weakest bonds are likely the C-N bonds connecting the diphenylamine and naphthylamine moieties to the biphenyl core. Thermal stress can initiate the cleavage of these bonds, leading to the formation of radical species. These radicals can then undergo further reactions, such as recombination or fragmentation, to form a variety of degradation products.

The formation of higher molecular weight products at elevated temperatures suggests that recombination of these radical fragments is a significant pathway.[1]

Proposed Initial Steps of NPB Thermal Decomposition

Conclusion

The thermal stability of NPB is a critical factor for the longevity and reliability of OLED devices. This guide has summarized the key thermal properties of NPB and provided detailed experimental protocols for its characterization using TGA and DSC. The decomposition of NPB is a complex process that is highly dependent on temperature and duration of thermal stress, leading to the formation of both lower and higher molecular weight byproducts. Further research, particularly utilizing techniques like Pyrolysis-GC-MS, is needed for the definitive structural elucidation of all degradation products and a more complete understanding of the decomposition mechanism. This knowledge will be invaluable for the development of more robust and long-lasting organic electronic devices.

References

The Evolution of Benzidine-Based Hole Transport Materials: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics has witnessed remarkable advancements, largely propelled by the development of high-performance organic materials. Among these, hole transport materials (HTMs) play a pivotal role in the efficiency and stability of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This technical guide delves into the historical development of a crucial class of HTMs: benzidine-based derivatives. From the foundational molecules that paved the way for early organic electronics to the sophisticated structures engineered for state-of-the-art devices, we will explore the key milestones, structure-property relationships, and experimental methodologies that have defined this important class of materials.

A Historical Perspective: From Discovery to Dominance

The journey of benzidine-based HTMs is a story of molecular engineering aimed at optimizing charge transport properties. The parent compound, benzidine, a simple aromatic diamine, laid the groundwork for this class of materials. However, it was the N-aryl substituted derivatives that truly unlocked their potential for electronic applications.

Early research in the 1980s and 1990s identified N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) as a promising HTM. Its ability to form stable amorphous films and its suitable highest occupied molecular orbital (HOMO) energy level made it a workhorse in early OLED research. Following the success of TPD, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) emerged as another critical material. NPB exhibited a higher glass transition temperature (Tg) compared to TPD, leading to improved thermal stability and longer device lifetimes, solidifying the importance of benzidine derivatives in the burgeoning field of organic electronics.

The quest for even better performance has driven the synthesis of a vast array of benzidine derivatives. Modifications to the peripheral aromatic groups have been a key strategy to fine-tune the material's electronic and physical properties. These modifications have targeted improvements in hole mobility, thermal stability, and energy level alignment with other device components, leading to significant enhancements in the efficiency and longevity of both OLEDs and, more recently, perovskite solar cells.

Quantitative Performance of Benzidine-Based HTMs

The effectiveness of a hole transport material is determined by a combination of its intrinsic properties and its performance within a device. The following table summarizes key quantitative data for some of the most influential benzidine-based HTMs.

| Material | Abbreviation | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) | HOMO Level (eV) | LUMO Level (eV) | Application |

| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine | TPD | ~10⁻³ | 60-85 | -5.3 to -5.5 | -2.1 to -2.4 | OLEDs |

| N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine | NPB | ~10⁻⁴ | 95-100 | -5.4 to -5.6 | -2.3 to -2.5 | OLEDs, PSCs |

| 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl | α-NPD | ~10⁻³ | 96 | -5.4 | -2.4 | OLEDs |

| N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine | MeO-TPD | - | 67 | -5.1 | - | OLEDs |

| N,N'-[(Diphenyl-N,N'-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine | BF-DPB | 5.7 x 10⁻⁵ | 160 | -5.23 | - | OLEDs |

Experimental Protocols: Synthesis of Key Benzidine-Based HTMs

The synthesis of benzidine-based HTMs typically involves cross-coupling reactions to form the C-N bonds. The following are representative experimental protocols for the synthesis of TPD and NPB.

Synthesis of N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)

Reaction: Buchwald-Hartwig amination of 4,4'-diiodobiphenyl with N-phenyl-m-toluidine.

Reagents and Solvents:

-

4,4'-Diiodobiphenyl

-

N-phenyl-m-toluidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaO t-Bu)

-

Toluene (anhydrous)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-diiodobiphenyl (1.0 eq), N-phenyl-m-toluidine (2.2 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and tri(tert-butyl)phosphine (0.04 eq).

-

Add anhydrous toluene to the flask and degas the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure TPD as a white to off-white solid.

Synthesis of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

Reaction: Ullmann condensation of 4,4'-diiodobiphenyl with N-phenyl-1-naphthylamine.

Reagents and Solvents:

-

4,4'-Diiodobiphenyl

-

N-phenyl-1-naphthylamine

-

Copper powder (activated)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dichlorobenzene or Nitrobenzene (high-boiling point solvent)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4,4'-diiodobiphenyl (1.0 eq), N-phenyl-1-naphthylamine (2.2 eq), activated copper powder (2.5 eq), and potassium carbonate (2.5 eq).

-

Add a high-boiling point solvent such as 1,2-dichlorobenzene or nitrobenzene.

-

Heat the reaction mixture to a high temperature (typically 180-210 °C) and stir vigorously for 48-72 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to about 100 °C and filter to remove the copper and inorganic salts.

-

Wash the filter cake with hot toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity NPB.

Visualizing the Evolution and Structure-Property Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the historical development and key structure-property relationships of benzidine-based hole transport materials.

Unveiling the Core Electronic Landscape of a Hole Transport Workhorse: N,N'-Di(1-naphthyl)-4,4'-benzidine (NPB)

A Technical Guide for Researchers and Drug Development Professionals

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPB or NPD, stands as a cornerstone hole transporting material in the realm of organic electronics, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its widespread adoption stems from a favorable combination of electronic and morphological properties, including a high glass transition temperature (Tg) of 95 °C, which contributes to the longevity and stability of devices.[1] This technical guide provides an in-depth exploration of the fundamental electronic properties of NPB, presenting key quantitative data, detailing experimental methodologies for their determination, and visualizing the intricate relationships governing its function.

I. Fundamental Electronic and Optical Properties

The efficacy of NPB as a hole transport material is intrinsically linked to its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters dictate the efficiency of hole injection from the anode and transport to the emissive layer in an OLED device.

Table 1: Summary of Key Electronic and Optical Properties of NPB

| Property | Value | Method of Determination |

| Highest Occupied Molecular Orbital (HOMO) | 5.4 - 5.5 eV | Cyclic Voltammetry, Photoelectron Spectroscopy |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.3 - 2.4 eV | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Energy Gap (HOMO-LUMO) | ~3.0 - 3.1 eV | Calculated from HOMO/LUMO, Optical Absorption |

| Ionization Potential | 5.4 - 5.5 eV | Photoelectron Spectroscopy |

| Electron Affinity | 2.3 - 2.4 eV | Inverse Photoemission Spectroscopy, Calculated |

| UV-Vis Absorption Peak (λmax) | ~335 - 339 nm (in solution/thin film) | UV-Vis Spectroscopy |

| Photoluminescence (PL) Emission Peak | ~400 - 450 nm | Photoluminescence Spectroscopy |

Note: The exact values can vary slightly depending on the experimental conditions, such as the solvent, film thickness, and measurement technique.[2]

II. Experimental Protocols for Characterization

The accurate determination of NPB's electronic properties relies on a suite of well-established experimental techniques. The following sections outline the detailed methodologies for key measurements.

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[3][4]

Objective: To measure the oxidation and reduction potentials of NPB, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation: A dilute solution of NPB (typically in the millimolar range) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) at a concentration of approximately 0.1 M.[3]

-

Electrochemical Cell Setup: A three-electrode cell is employed, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, first in the anodic direction to observe oxidation and then in the cathodic direction for reduction. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene internal standard (assuming the HOMO of ferrocene is -4.8 eV relative to the vacuum level):

-

E_HOMO = -[E_ox(onset) - E_Fc/Fc⁺(onset) + 4.8] eV

-

E_LUMO = -[E_red(onset) - E_Fc/Fc⁺(onset) + 4.8] eV

-

B. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is utilized to determine the optical energy gap of NPB by measuring its absorption of ultraviolet and visible light.[2][5]

Objective: To identify the wavelength of maximum absorption (λmax) and determine the optical bandgap.

Methodology:

-

Sample Preparation: A dilute solution of NPB is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, chloroform). Alternatively, a thin film of NPB can be deposited on a transparent substrate like quartz.[2][5]

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent or a blank substrate is placed in the reference beam path.

-

Measurement: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the absorption spectrum. The optical energy gap (Eg) can be estimated from the onset of the absorption edge using a Tauc plot, where (αhν)^n is plotted against photon energy (hν), and the linear portion is extrapolated to the energy axis. For amorphous materials like NPB, n=2 is typically used.

C. Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the emissive properties of NPB.[2]

Objective: To determine the emission spectrum and identify the peak emission wavelength.

Methodology:

-

Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution or a thin film of NPB is prepared.

-

Spectrofluorometer Setup: The sample is placed in a spectrofluorometer.

-

Measurement: The sample is excited with a monochromatic light source at a wavelength where it absorbs strongly (e.g., its λmax from UV-Vis). The emitted light is then collected and its intensity is measured as a function of wavelength.

-

Data Analysis: The resulting spectrum shows the photoluminescence intensity versus wavelength, from which the peak emission wavelength can be determined.

III. Visualizing the Electronic Landscape and Experimental Workflow

Graphical representations are invaluable for conceptualizing the relationships between molecular structure, electronic properties, and the experimental procedures used for their characterization.

Caption: Molecular structure dictates the HOMO, LUMO, and energy gap of NPB.

Caption: Workflow for characterizing the electronic properties of NPB.

IV. Conclusion

The fundamental electronic properties of this compound, particularly its well-positioned HOMO level and wide energy gap, are central to its success as a hole transport material in organic electronic devices. A thorough understanding of these properties, gained through the systematic application of the experimental protocols detailed herein, is crucial for the rational design and optimization of next-generation OLEDs and other organic semiconductor-based technologies. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the development and characterization of advanced organic electronic materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity N,N'-Di(1-naphthyl)-4,4'-benzidine (NPB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di(1-naphthyl)-4,4'-benzidine, commonly known as NPB or NPD, is a vital organic semiconductor material extensively utilized as a hole-transporting layer in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its high charge carrier mobility and morphological stability contribute significantly to the efficiency and longevity of these devices. The synthesis of high-purity NPB is crucial for optimal device performance. This document provides a detailed protocol for the synthesis of NPB via a Buchwald-Hartwig amination reaction, followed by a comprehensive purification procedure involving recrystallization and train sublimation to achieve high purity.

Introduction

The synthesis of triarylamines such as NPB is typically achieved through cross-coupling reactions that form carbon-nitrogen bonds. Among the most effective methods are the Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig amination offers several advantages, including milder reaction conditions and broader substrate scope. This protocol details a robust Buchwald-Hartwig procedure for the synthesis of NPB.

Following the synthesis, purification is paramount to remove unreacted starting materials, byproducts, and catalyst residues, which can significantly degrade the performance of organic electronic devices. A multi-step purification process involving recrystallization and train sublimation is outlined to yield NPB with a purity exceeding 99%.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis Yield (Crude) | 85-95% | Typical laboratory scale |

| Purity after Recrystallization | >98% (HPLC) | [1] |

| Purity after Sublimation | >99.5% (HPLC) | [1][2] |

| Melting Point | 279-283 °C | |

| Appearance | Pale yellow to white powder | [3] |

Experimental Protocols

Part 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4,4'-diiodobiphenyl with N-phenyl-1-naphthylamine.

Materials:

-

4,4'-Diiodobiphenyl

-

N-Phenyl-1-naphthylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, combine 4,4'-diiodobiphenyl (1.0 eq), N-phenyl-1-naphthylamine (2.2 eq), and sodium tert-butoxide (2.5 eq).

-

Catalyst Preparation: In a separate glovebox or under a stream of argon, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and tri(tert-butyl)phosphine (0.08 eq) in anhydrous toluene.

-

Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants and stir the suspension. Then, add the catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding methanol to consume any unreacted sodium tert-butoxide.

-

Dilute the mixture with dichloromethane and wash with water to remove inorganic salts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude NPB product as a solid.

-

Part 2: Purification of this compound

A two-step purification process is employed to achieve high-purity NPB.

Protocol 2a: Recrystallization

-

Solvent Selection: Toluene and hexane are a suitable solvent pair for the recrystallization of NPB.[4]

-

Procedure:

-

Dissolve the crude NPB in a minimal amount of hot toluene.

-

If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal.

-

Slowly add hexane to the hot toluene solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-